pKa: Basic Strength vs. TEA and DIPEA
The predicted pKa of the conjugate acid of N,N-diisopropylmethylamine is 10.90±0.28 . This value positions it between triethylamine (pKa ≈ 10.75) and N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.8–11.0) . The difference of approximately 0.15 pKa units relative to triethylamine corresponds to a ~1.4-fold difference in acid dissociation constant, which can influence the equilibrium position in acid-base sensitive transformations.
| Evidence Dimension | Basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | 10.90±0.28 (predicted) |
| Comparator Or Baseline | Triethylamine: ≈10.75; DIPEA: ≈10.8–11.0 |
| Quantified Difference | ΔpKa ≈ 0.15 vs. TEA; comparable to DIPEA |
| Conditions | Predicted value; literature comparison |
Why This Matters
The slightly higher pKa compared to triethylamine provides marginally stronger proton scavenging capacity without the significantly increased steric bulk and cost of DIPEA.
